Methyl 1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Methyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3,4-thiadiazole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction typically proceeds under mild conditions and yields the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms of the thiadiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
Methyl 1,3,4-thiadiazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals, dyes, and biocides.
Mechanism of Action
The mechanism of action of methyl 1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. For example, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, the strong aromaticity of the thiadiazole ring allows it to interact with biomolecules through π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Methyl 1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds such as:
1,2,3-Thiadiazole: This compound has a different arrangement of nitrogen and sulfur atoms in the ring, leading to distinct chemical properties and biological activities.
1,2,4-Thiadiazole: Similar to 1,3,4-thiadiazole, but with different substitution patterns and reactivity.
1,2,5-Thiadiazole: This isomer has a unique structure and exhibits different chemical behavior compared to 1,3,4-thiadiazole.
This compound is unique due to its specific arrangement of atoms in the ring, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Biological Activity
Methyl 1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has gained attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by various research findings and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiosemicarbazides with appropriate reagents under acidic or basic conditions. Several studies have reported successful synthesis methods that yield high purity and yield of the target compound. For example, one method involves the cyclization of substituted thiosemicarbazides in the presence of acid catalysts .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that derivatives containing the thiadiazole ring demonstrate potent activity against Mycobacterium tuberculosis (Mtb) and other bacterial strains. For instance, a study highlighted that certain thiadiazole derivatives exhibited up to 92% inhibition against Mtb at specific concentrations .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that methyl 1,3,4-thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown IC50 values ranging from nanomolar to micromolar concentrations against HepG2 and MDA-MB-231 cancer cell lines . The structure-activity relationship (SAR) suggests that modifications to the thiadiazole ring can enhance anticancer efficacy.
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
HepG2 | 0.058 | Strong antiproliferative effect |
MDA-MB-231 | 0.0046 | Highly effective |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies suggest that certain derivatives can reduce inflammation markers comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Study on Antitubercular Activity
A significant study focused on the antitubercular activity of methyl 1,3,4-thiadiazole derivatives demonstrated their effectiveness against resistant strains of Mtb. The study reported a minimum inhibitory concentration (MIC) as low as 0.045 µg/mL for some compounds . This emphasizes the potential of these compounds in developing new treatments for tuberculosis.
Cancer Cell Line Studies
Another investigation explored the molecular docking and antitumor activity of 1,3,4-thiadiazole-based heterocycles against hepatocellular carcinoma. The results indicated a strong binding affinity to cancer-related targets and significant cytotoxicity against cancer cells . This supports the idea that this compound can be a lead compound in cancer therapy development.
Properties
IUPAC Name |
methyl 1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-6-5-2-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMNLJCWQVTSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.